molecular formula C15H19Br2NO4 B13723970 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Cat. No.: B13723970
M. Wt: 437.12 g/mol
InChI Key: ZPTPJBMMYCPNQC-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dibromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the dibromophenyl group through a series of substitution reactions. The final step usually involves the formation of the butyric acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.

    Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The dibromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid
  • 3-(Boc-amino)-4-(3,5-difluorophenyl)butyric Acid
  • 3-(Boc-amino)-4-(3,5-dimethylphenyl)butyric Acid

Uniqueness

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid is unique due to the presence of bromine atoms, which can participate in specific halogen bonding interactions. This property can be exploited in the design of novel compounds with enhanced biological activity or stability.

Properties

Molecular Formula

C15H19Br2NO4

Molecular Weight

437.12 g/mol

IUPAC Name

4-(3,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

ZPTPJBMMYCPNQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)CC(=O)O

Origin of Product

United States

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